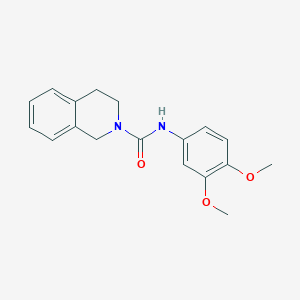![molecular formula C16H13ClN2O B5807055 [3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol CAS No. 36640-57-0](/img/structure/B5807055.png)
[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol" is a compound of interest in various fields of chemistry due to its structural complexity and potential biological activities. The compound belongs to the pyrazole class, which is known for its significance in medicinal chemistry due to the diverse biological activities exhibited by pyrazole derivatives.
Synthesis Analysis
The synthesis of pyrazole derivatives like "this compound" often involves regiospecific reactions and can be confirmed through spectroscopic techniques and single-crystal X-ray analysis for unambiguous structure determination (Isuru R. Kumarasinghe et al., 2009). Synthesis methods can vary, with some approaches focusing on condensation and cyclisation reactions in the presence of specific catalysts to ensure the correct formation of the pyrazole ring and its substituents (M. Prabhudeva et al., 2017).
Molecular Structure Analysis
Detailed molecular structure analysis is carried out using density functional theory (DFT) and spectroscopic methods. This analysis helps in understanding the geometrical parameters, bond lengths, angles, and the presence of functional groups, providing insights into the stability and reactivity of the molecule (C. Sivakumar et al., 2021).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, contributing to their wide range of biological activities. These reactions can include substitutions, additions, and cyclisation, each influencing the compound's properties and potential applications. The reactivity can be further understood through computational studies, including molecular docking and quantum chemical calculations (A. Viji et al., 2020).
Physical Properties Analysis
The physical properties of "this compound" and similar compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often studied using X-ray crystallography and other spectroscopic techniques to determine the compound's stability and suitability for further applications (Heng-Shan Dong & Guoyong Huo, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, potential for forming derivatives, and overall stability, are essential for understanding the utility of pyrazole derivatives. These properties are influenced by the molecule's electronic structure, as indicated by HOMO-LUMO analysis, and can be assessed through various chemical reactions and computational studies to predict behavior in biological systems (Sunil L. Dhonnar et al., 2021).
作用機序
Safety and Hazards
特性
IUPAC Name |
[3-(3-chlorophenyl)-1-phenylpyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-14-6-4-5-12(9-14)16-13(11-20)10-19(18-16)15-7-2-1-3-8-15/h1-10,20H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQROMNALDTACC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401229837 |
Source


|
| Record name | 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401229837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36640-57-0 |
Source


|
| Record name | 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36640-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401229837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![dimethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5806986.png)
![N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5807005.png)
![N-(3,4-dimethylphenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5807010.png)
![N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5807014.png)

![[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5807019.png)


![4-bromobenzaldehyde [4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5807042.png)

methanone](/img/structure/B5807052.png)
![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5807061.png)